N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a pyrimido[5,4-b]indole derivative featuring dual 3-methoxyphenyl substituents and a thioacetamide linker. Its synthesis typically involves coupling reactions using activators like HATU, followed by purification via chromatography .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-33-18-9-5-7-16(13-18)27-22(31)15-35-26-29-23-20-11-3-4-12-21(20)28-24(23)25(32)30(26)17-8-6-10-19(14-17)34-2/h3-14,28H,15H2,1-2H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRZREKDXIIRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesis, and pharmacological significance based on diverse sources.
Chemical Structure and Synthesis
The compound can be described by its IUPAC name and structural formula, which highlights its unique features:
- IUPAC Name : N-(3-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}acetamide
- Molecular Formula : C26H25N3O4S2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the pyrimidine core through condensation reactions.
- Introduction of methoxy groups via electrophilic aromatic substitution.
- Thioacetic acid derivatives are used to introduce the thio group.
These synthetic routes allow for the modification of the compound to enhance its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis in malignant cells.
- Inhibition of specific signaling pathways associated with tumor growth.
In vitro studies demonstrate that this compound has a notable cytotoxic effect against several cancer cell lines, with IC50 values indicating its potency compared to standard chemotherapeutics.
Antimicrobial Activity
The compound also shows promising antimicrobial effects. It has been tested against various bacterial strains and fungi:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Fungal Strains : Exhibits antifungal activity against Candida albicans.
The presence of methoxy groups in its structure appears to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
- Methoxy Substituents : Enhance lipophilicity and cellular uptake.
- Thio Group : Increases reactivity towards biological targets such as enzymes involved in cancer progression.
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
-
Anticancer Study : A recent study evaluated its effects on breast cancer cell lines, showing a dose-dependent decrease in cell viability and induction of apoptosis markers.
Concentration (µM) Cell Viability (%) Apoptosis Rate (%) 1 85 10 10 60 30 50 30 70 - Antimicrobial Study : Testing against E. coli revealed an MIC of 32 µg/mL, demonstrating effectiveness comparable to ciprofloxacin.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
Modifications at the acetamide nitrogen significantly impact activity and solubility:
- N-Isopentyl substituents (e.g., compound 27 in ) exhibit moderate TLR4 affinity but lower solubility due to increased hydrophobicity .
- Benzamide or octanamide extensions (compounds 33 and 34, ) introduce aromatic or long-chain aliphatic moieties, which may improve membrane permeability but require balancing with metabolic stability .
Substituents on the Pyrimidoindole Core
Heterocyclic Core Modifications
- Thieno[3,2-d]pyrimidin derivatives () replace the pyrimidoindole core with a sulfur-containing thienopyrimidine system.
Structure-Activity Relationship (SAR) Highlights
Key findings from SAR studies include:
- Methoxy groups on phenyl rings improve solubility and may engage in hydrogen bonding with TLR4, as seen in the target compound .
- Chloro substituents (e.g., 4-chlorophenyl in ) enhance electron-deficient character, possibly strengthening hydrophobic interactions but reducing metabolic stability .
- Bulkier substituents (e.g., tert-butyl in ) diminish activity due to steric hindrance, highlighting the importance of substituent size in ligand-receptor compatibility .
Physicochemical Properties
*Predicted pKa values based on similar structures in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
